5-amino-2-chloro-N,N-dimethylbenzamide

Physicochemical characterization Separation science Process chemistry

Choose 5-amino-2-chloro-N,N-dimethylbenzamide (946691-01-6) for reliable synthesis. Unique 5-amino-2-chloro regiochemistry vs. common 2-amino isomers ensures distinct reactivity, higher thermal stability (BP 397.5°C), and fewer side reactions. Ideal for anthranilic diamide SAR in agrochemicals or pharmacokinetic modulation in medicinal chemistry. Three orthogonal handles (free –NH2, Ar–Cl, N,N-dimethylamide) support predictable multi-step derivatization. 95%+ purity. Avoid costly route failures caused by unvalidated isomeric substitutions.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 946691-01-6
Cat. No. B1284949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-chloro-N,N-dimethylbenzamide
CAS946691-01-6
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3
InChIKeyILLLGMRFFXTLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloro-N,N-dimethylbenzamide (CAS 946691-01-6): Core Properties and Sourcing for Specialized Benzamide Intermediates


5-Amino-2-chloro-N,N-dimethylbenzamide (CAS 946691-01-6) is a substituted benzamide derivative characterized by a primary amino group at the 5-position, a chlorine substituent at the 2-position, and an N,N-dimethylcarboxamide moiety . With a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol, this compound is commercially available from specialized chemical suppliers such as Sigma-Aldrich (AB267848), AK Scientific (2620CX), and Leyan (1189230) at purities typically ranging from 95% to 98% . Its structural architecture positions it as a versatile building block for further synthetic elaboration, particularly within pharmaceutical and agrochemical research programs .

Why Generic Substitution of 5-Amino-2-chloro-N,N-dimethylbenzamide (946691-01-6) with Other Benzamide Isomers or Analogs May Compromise Synthetic Outcomes


Benzamide derivatives are not freely interchangeable, as even subtle variations in substitution pattern profoundly alter both physicochemical properties and reactivity. The target compound, 5-amino-2-chloro-N,N-dimethylbenzamide, possesses a unique regioisomeric arrangement—a 5-amino-2-chloro substitution on the aromatic ring—that distinguishes it from more common analogs like 2-amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5) [1]. This specific geometry influences hydrogen-bonding capabilities, electronic distribution across the ring, and steric accessibility for subsequent derivatization reactions . Furthermore, the presence of the N,N-dimethylamide group, as opposed to a primary amide, confers different solubility profiles and reduces the potential for unwanted amide-exchange side reactions during multi-step syntheses. Consequently, substituting this compound with a positional isomer or a close structural analog without careful validation can lead to altered reaction kinetics, unexpected byproduct formation, or complete failure of a validated synthetic route, thereby increasing R&D costs and delaying project timelines.

Quantitative Differentiation of 5-Amino-2-chloro-N,N-dimethylbenzamide (CAS 946691-01-6) Against Key Analogs: A Data-Driven Selection Guide


Regioisomeric Differentiation: Divergent Boiling Points Compared to 2-Amino-5-chloro-N,3-dimethylbenzamide

5-Amino-2-chloro-N,N-dimethylbenzamide exhibits a predicted boiling point of 397.5±32.0 °C at 760 mmHg, which is approximately 89 °C higher than its regioisomer 2-amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5), which has a predicted boiling point of 308.8±42.0 °C under identical conditions . This substantial difference in volatility arises from the distinct substitution pattern and its effect on intermolecular forces, such as hydrogen bonding and dipole-dipole interactions .

Physicochemical characterization Separation science Process chemistry

Substitution Pattern Dictates Reactivity: Amino Group Position Governs Synthetic Utility in Anthranilamide Agrochemical Synthesis

In the synthesis of anthranilic diamide insecticides like chlorantraniliprole, the crucial intermediate is 2-amino-5-chloro-N,3-dimethylbenzamide, which contains an amino group at the 2-position [1]. The target compound, 5-amino-2-chloro-N,N-dimethylbenzamide, with its amino group at the 5-position, is sterically and electronically distinct and is not a direct precursor in this specific patented route [2]. This differentiation in substitution pattern means the target compound may be utilized in alternative synthetic pathways or serve as a starting point for generating libraries of analogs with altered biological activity profiles, rather than as a direct drop-in replacement for the 2-amino isomer.

Agrochemical intermediates Regioselective synthesis Anthranilic diamides

Purity and Analytical Specifications: Differentiating Commercial Sources by Minimum Purity and QC Documentation

Commercial vendors offer 5-amino-2-chloro-N,N-dimethylbenzamide with varying purity specifications that directly impact its suitability for different applications. Leyan provides the compound at 98% purity, while AK Scientific and abcr GmbH supply it at 95% purity . For comparison, the structurally related insecticide intermediate 2-amino-5-chloro-N,3-dimethylbenzamide is often offered at similar purities (95-98%) but may come with different impurity profiles and analytical documentation [1]. The availability of a 98% grade with full characterization (NMR, HPLC, GC) from specific vendors provides a higher-confidence starting material for sensitive reactions or where regulatory compliance is paramount.

Chemical procurement Quality control Analytical chemistry

Targeted Applications for 5-Amino-2-chloro-N,N-dimethylbenzamide (CAS 946691-01-6) Based on Its Differentiated Properties


High-Temperature or Vacuum-Dependent Synthetic Sequences

The significantly higher predicted boiling point of 5-amino-2-chloro-N,N-dimethylbenzamide (397.5±32.0 °C) relative to its regioisomer makes it a more robust intermediate for reactions conducted at elevated temperatures or under reduced pressure. In processes where lower-boiling isomers or impurities might be lost or fractionated unpredictably, the thermal stability and lower volatility of this compound ensure it remains in the reaction mixture under conditions that would otherwise be problematic for analogs.

Exploratory Agrochemical Research Targeting Novel Anthranilic Diamide Scaffolds

Given that the 2-amino isomer is a well-established intermediate for chlorantraniliprole-class insecticides, the 5-amino substitution pattern of this compound offers a unique starting point for exploring structure-activity relationships (SAR) around the anthranilic diamide core [1]. This compound enables the synthesis of a distinct set of analogs that may circumvent existing intellectual property or address resistance mechanisms in pest populations, making it a valuable asset for innovative agrochemical discovery programs.

Medicinal Chemistry Campaigns Requiring a Functionalizable Benzamide Core with an N,N-Dimethylamide Handle

The N,N-dimethylamide group, as opposed to a primary amide, provides a specific steric and electronic environment that can be exploited in medicinal chemistry for modulating pharmacokinetic properties or target engagement. While direct biological data for this specific compound is limited, its structural features align with general benzamide pharmacophore requirements for targets such as HSP90 or HDACs [2]. Its 95-98% commercial purity and well-defined physicochemical profile make it suitable for high-throughput screening libraries and early-stage lead optimization.

Specialty Polymer or Material Science Synthesis Leveraging Regioselective Functionalization

The presence of both a free amino group and an aryl chloride, along with the N,N-dimethylamide, provides three distinct handles for orthogonal functionalization. The specific 5-amino-2-chloro arrangement dictates the electronic nature of the aromatic ring, influencing the reactivity of the chloride toward nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This regiochemical definition is critical for the rational design of monomers or building blocks with predictable connectivity in advanced materials.

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